molecular formula C9H8N2S2 B068271 2-Benzothiazoleethanethioamide CAS No. 190365-96-9

2-Benzothiazoleethanethioamide

Cat. No.: B068271
CAS No.: 190365-96-9
M. Wt: 208.3 g/mol
InChI Key: CUNDVZRXLHKFFF-UHFFFAOYSA-N
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Description

2-Benzothiazoleethanethioamide, also known as 2-BTE, is an organosulfur compound that has been studied for its potential applications in various scientific research fields. It is a colorless, water-soluble solid with a molecular weight of 149.21 g/mol. 2-BTE is an important building block for the synthesis of various other compounds, and it has been used in the development of drugs, pesticides, and other products.

Scientific Research Applications

  • Synthesis and Green Chemistry : Benzothiazoles, including 2-Benzothiazoleethanethioamide, have significant roles in biochemistry and medicinal chemistry due to their pharmaceutical and biological activity. Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve condensation processes and cyclization using thioamide or carbon dioxide as raw materials (Gao, Liu, Zuo, Feng, & Gao, 2020).

  • Antitumor and Antimicrobial Applications : Benzothiazoles are being explored for their antitumor properties. For instance, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been evaluated for their efficacy against mammary carcinoma cell lines and showed promising results (Bradshaw et al., 2002). Additionally, benzothiazoles have been identified for their antimicrobial properties, particularly against non-tuberculous mycobacteria (Kočí et al., 2002).

  • Pharmacological Evaluation : Various benzothiazole compounds, including derivatives, have been synthesized and evaluated for pharmacological properties such as anticonvulsant and neurotoxicity. These studies provide insights into the broad potential of benzothiazoles in medicinal chemistry (Rana, Siddiqui, Khan, Haque, & Bhat, 2008).

  • Chemotherapeutic Potential : Benzothiazoles, including this compound, have been extensively studied for their chemotherapeutic potential. Research has focused on their application in cancer treatment, showing that certain benzothiazole derivatives are effective against a variety of cancer types (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

  • Treatment of Trypanosomatidic Infections : Recent research has identified benzothiazoles as potential agents for treating Trypanosomatidic infections. These studies highlight the role of benzothiazoles in developing new treatments for infectious diseases (Linciano et al., 2019).

  • Organic Materials and Pharmaceuticals : The synthesis of benzothiazoles and their derivatives has been a rapidly evolving field, with these compounds finding applications in pharmaceuticals and organic materials due to their diverse pharmacological properties (Elgemeie, Azzam, & Osman, 2020).

  • Amyloid Component Binding in Alzheimer's Disease : Some benzothiazole derivatives, such as 2-(4′-Methylaminophenyl)Benzothiazole, have been studied for their ability to bind to amyloid deposits in Alzheimer's disease, suggesting potential applications in diagnostics or therapeutics for neurodegenerative diseases (Klunk et al., 2003).

Mechanism of Action

Target of Action

The primary target of 2-Benzothiazoleethanethioamide is MmpL3 , a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of mycobacteria, making it an attractive target for anti-tubercular compounds .

Mode of Action

This compound interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption in mycolic acid transport interferes with cell wall biosynthesis, leading to the death of the mycobacteria .

Biochemical Pathways

The compound’s action primarily affects the mycolic acid transport pathway. Mycolic acids are long-chain fatty acids that are key components of the mycobacterial cell wall. By inhibiting MmpL3, this compound disrupts the transport of these acids, leading to a breakdown in the integrity of the cell wall .

Result of Action

The primary result of this compound’s action is the inhibition of mycobacterial growth. By targeting MmpL3 and disrupting mycolic acid transport, the compound compromises the integrity of the mycobacterial cell wall, leading to cell death .

Action Environment

The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that could interact with the compound . .

Biochemical Analysis

Biochemical Properties

2-Benzothiazoleethanethioamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been reported to inhibit BCL-2, a family of enzymes involved in apoptosis

Cellular Effects

Benzothiazole derivatives have been shown to have potent inhibitory activities against various types of human cancer cell lines . It would be interesting to investigate whether this compound shares similar cellular effects.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Benzothiazole derivatives have been shown to inhibit BCL-2, a key regulator of the mitochondrial apoptotic pathway

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNDVZRXLHKFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351447
Record name 2-Benzothiazoleethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190365-96-9
Record name 2-Benzothiazoleethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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